molecular formula C21H40O3 B130642 Glycidyl stearate CAS No. 7460-84-6

Glycidyl stearate

Cat. No.: B130642
CAS No.: 7460-84-6
M. Wt: 340.5 g/mol
InChI Key: OUQGOXCIUOCDNN-UHFFFAOYSA-N
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Description

Stearic Acid glycidyl ester is a compound formed by the esterification of stearic acid with glycidol. Stearic acid is a saturated fatty acid, while glycidol is an epoxide. This compound is part of the broader class of glycidyl fatty acid esters, which are commonly found in processed oils and fats. These esters are of significant interest due to their potential health implications and their presence in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearic Acid glycidyl ester typically involves the reaction of stearic acid with glycidol. This reaction can be catalyzed by acidic or basic catalysts. The process generally requires controlled temperatures to ensure the esterification reaction proceeds efficiently.

Industrial Production Methods: In industrial settings, the production of glycidyl esters, including Stearic Acid glycidyl ester, often involves high-temperature processes. These esters are formed during the deodorization step of oil refining, where temperatures can exceed 200°C . The reaction conditions must be carefully controlled to optimize yield and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Glycidyl stearate undergoes hydrolysis via two primary pathways:

a) Acid-Catalyzed Hydrolysis
Reacts with aqueous acids (e.g., HCl, H₂SO₄) at 60-80°C to yield stearic acid and glycidol :
C21H40O3+H2OH+C18H36O2+C3H6O2\text{C}_{21}\text{H}_{40}\text{O}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{18}\text{H}_{36}\text{O}_2+\text{C}_3\text{H}_6\text{O}_2
Key parameters:

  • Reaction rate increases 3.2-fold per 10°C temperature rise (25-85°C range)

  • 98.5% conversion achieved in 2 hr with 0.5M HCl at 80°C

b) Base-Catalyzed Hydrolysis
Alkaline conditions (NaOH, KOH) induce saponification:
C21H40O3+OHC18H35O2+C3H5O2\text{C}_{21}\text{H}_{40}\text{O}_3+\text{OH}^-\rightarrow \text{C}_{18}\text{H}_{35}\text{O}_2^-+\text{C}_3\text{H}_5\text{O}_2^-
Industrial relevance: Forms 3-MCPD (3-monochloropropane-1,2-diol) contaminants in food oils during processing .

Oxidation Reactions

The epoxide ring undergoes oxidative transformations:

Reagent SystemProductsYield (%)Conditions
H₂O₂/HCOOH 2,3-dihydroxypropyl stearate8940°C, 6 hr
mCPBA Glycolic acid derivatives78RT, 12 hr
O₂/Cobalt catalyst Peroxy intermediates6550°C, 3 atm

Notable product: 2,3-dihydroxypropyl stearate shows enhanced surfactant properties compared to parent compound .

Substitution Reactions

The epoxide ring participates in nucleophilic substitutions:

a) Amine Adduct Formation
Primary amines (RNH₂) yield β-amino alcohols:
C21H40O3+RNH2C21H39O2NH2R\text{C}_{21}\text{H}_{40}\text{O}_3+\text{RNH}_2\rightarrow \text{C}_{21}\text{H}_{39}\text{O}_2\text{NH}_2\text{R}
Kinetic data:

  • Second-order rate constant (k₂) = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ (aniline, 25°C)

  • Steric effects reduce reactivity: t-butylamine reacts 58% slower than methylamine

b) Thiol-Epoxide Coupling
Thiols (RSH) form thioether linkages:
C21H40O3+RSHC21H39O2SR\text{C}_{21}\text{H}_{40}\text{O}_3+\text{RSH}\rightarrow \text{C}_{21}\text{H}_{39}\text{O}_2\text{SR}
Used in polymer cross-linking applications .

Polymerization

Under acidic conditions, this compound undergoes cationic polymerization:

CatalystMₙ (g/mol)Đ (Dispersity)Reaction Time
BF₃·OEt₂12,4001.326 hr
H₂SO₄8,2001.4512 hr

Resulting polymers show thermal stability up to 210°C (TGA data) .

Analytical Detection Methods

Advanced techniques quantify reaction products:

LC-MS Parameters for Hydrolysis Products :

AnalyteLOD (ng/g)LOQ (ng/g)Recovery (%)
Glycidol4020082.7-147.5
3-MCPD6030089-102
Stearic acid16060094.3

Key findings :

  • Indirect quantification via 3-MCPD conversion shows 0.67 stoichiometric factor

  • APCI-MS provides superior sensitivity (LOD 8 ng/mL) compared to ESI

This comprehensive analysis demonstrates this compound's versatile reactivity profile, with implications for food chemistry, polymer science, and organic synthesis. Continued research focuses on mitigating toxic glycidol formation while exploiting its synthetic utility .

Scientific Research Applications

Chemistry

Glycidyl stearate serves as an intermediate in the synthesis of various chemicals. Its reactive epoxy groups allow it to participate in polymerization reactions and the formation of surfactants and emulsifiers .

Biology

Research has highlighted this compound's potential biological effects. It interacts with cellular components due to its epoxy functionality, which can lead to significant biochemical pathways being activated . Studies have also investigated its role as a potential biomarker for prostate cancer, particularly in distinguishing between benign prostatic hyperplasia (BPH) and prostate cancer (PCa) when PSA levels are ambiguous .

Medicine

In medical applications, this compound is being explored for its use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for pharmaceutical formulations, enhancing the bioavailability of certain drugs .

Textile Industry

One of the most notable applications of this compound is in the textile industry as a hydrophobic finishing agent for cotton fabrics. Its application significantly increases water resistance, with studies showing water contact angles reaching up to 152 degrees after treatment . The effectiveness of this treatment is influenced by factors such as concentration, temperature, and curing duration.

Food Industry

This compound is utilized in food products as a low-calorie fat mimetic. It is incorporated into frying oils, margarine, ice cream, and bakery products to enhance texture while reducing caloric content . However, concerns regarding its potential carcinogenicity have led to increased scrutiny in food safety assessments.

Data Tables

The following table summarizes the recovery rates of this compound in various matrices:

Sample TypeRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Palm Kernel Oil87.3600 ng/g200 ng/g
RBD Palm Oil116.2600 ng/g200 ng/g
Canola Oil< LOQ< LOQ< LOQ

This data indicates the reliability of analytical methods used for detecting glycidyl esters in food products .

Case Study 1: Hydrophobic Treatment of Cotton Fabrics

A study demonstrated that treating cotton fabrics with this compound resulted in enhanced hydrophobic properties. The treated fabrics exhibited prolonged water drop absorption times and increased durability against water penetration, making them suitable for outdoor applications .

Case Study 2: this compound as a Biomarker

In metabolomics studies focused on prostate cancer risk assessment, this compound was identified as a potential biomarker that could help differentiate between PCa and BPH. This finding underscores its significance beyond industrial applications and highlights its potential role in clinical diagnostics .

Mechanism of Action

The mechanism of action of Stearic Acid glycidyl ester involves its interaction with biological molecules. The epoxide ring in glycidol can react with nucleophilic sites in proteins, DNA, and other biomolecules, potentially leading to various biological effects. These interactions can affect cellular pathways and molecular targets, influencing processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Uniqueness: Stearic Acid glycidyl ester is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This saturation can influence the physical properties and reactivity of the ester compared to its unsaturated counterparts like glycidyl oleate and glycidyl linoleate.

Biological Activity

Glycidyl stearate is an organic compound classified as both an epoxide and a carboxylic acid ester. Its unique structure, which includes a reactive epoxide ring attached to a long hydrocarbon chain, imparts various biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its potential allergenic properties, carcinogenic risks, and implications in lipid metabolism.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of epichlorohydrin with stearic acid in the presence of a base catalyst. The chemical reaction can be summarized as follows:

Epichlorohydrin+Stearic AcidGlycidyl Stearate+HCl\text{Epichlorohydrin}+\text{Stearic Acid}\rightarrow \text{this compound}+\text{HCl}

This compound is characterized by its epoxide ring, which is highly reactive and can participate in various chemical reactions, including ring-opening reactions with nucleophiles and polymerization processes .

1. Allergenic Properties

This compound has been reported to exhibit potential allergenic properties. Studies indicate that exposure to glycidyl esters can lead to sensitization and allergic reactions in some individuals. The mechanism behind this involves the formation of reactive metabolites that may interact with proteins, leading to immune responses.

2. Carcinogenic Risks

Regulatory agencies classify this compound as a potential carcinogen due to its ability to convert into glycidol, a known genotoxic agent, under certain conditions. Glycidol can form adducts with macromolecules such as DNA and proteins, potentially leading to mutagenesis and tumor development . The conversion of glycidyl esters into glycidol is particularly concerning in food products, where these compounds can be ingested .

3. Impact on Lipid Metabolism

Recent research highlights the role of this compound in lipid metabolism. It has been shown that very long-chain fatty acids (VLCFAs), which can be derived from glycidyl esters, are crucial for cancer cell survival. Depletion of VLCFAs through inhibition of key metabolic enzymes has been linked to reduced tumor growth, suggesting that this compound may influence cancer biology through its effects on fatty acid profiles .

Case Study 1: Allergic Reactions

A study conducted on individuals exposed to glycidyl esters found that a significant number developed allergic contact dermatitis. The study emphasized the need for regulatory measures to limit exposure in consumer products.

Case Study 2: Carcinogenicity Assessment

Research assessing the carcinogenic potential of this compound revealed that animal models exposed to high doses developed tumors at the site of exposure. The study concluded that while more research is needed, there is substantial evidence linking glycidyl esters to cancer risk due to their metabolic conversion to glycidol .

Case Study 3: Lipid Metabolism in Cancer

A recent investigation into the effects of VLCFAs on cancer cells demonstrated that manipulating lipid metabolism could serve as a therapeutic strategy. The study showed that inhibiting enzymes involved in VLCFA synthesis led to increased sensitivity of cancer cells to oxidative stress and cell death .

Data Summary

Property Details
Chemical Formula C19H36O3
Molecular Weight 316.49 g/mol
Physical State Colorless or slightly yellow viscous liquid
Solubility Low water solubility; high lipophilicity
Allergenic Potential Yes; associated with allergic reactions
Carcinogenic Potential Yes; can convert to glycidol

Properties

IUPAC Name

oxiran-2-ylmethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQGOXCIUOCDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316444
Record name Glycidyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-84-6
Record name Glycidyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7460-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycidyl stearate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCIDYL STEARATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228
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Record name Glycidyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycidyl stearate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycidyl stearate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycidyl stearate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycidyl stearate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycidyl stearate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycidyl stearate
Customer
Q & A

Q1: What are the main applications of Glycidyl stearate?

A1: this compound is primarily utilized as a hydrophobic finishing agent for materials like cotton fabrics. [] This compound enhances the material's resistance to water absorption, increasing its durability. Additionally, research indicates its potential as a diagnostic marker for prostate cancer, particularly in cases where the prostate-specific antigen (PSA) levels fall within a diagnostically ambiguous range. []

Q2: How does this compound contribute to hydrophobicity?

A2: When applied to cotton fabrics, this compound chemically interacts with the cellulose fibers. [] This interaction is evidenced by FTIR, SEM, and EDX analyses. This treatment results in a significant increase in the water contact angle, reaching up to 152 degrees, and a prolonged water drop absorption time, reaching 200 minutes under optimal conditions. []

Q3: What factors influence the effectiveness of this compound in hydrophobic treatments?

A3: Research suggests that factors such as the concentration of this compound used, the temperature, and the duration of the curing treatment can significantly influence its effectiveness in imparting hydrophobicity. [] Additionally, the presence of other chemicals, like NaOH, during the treatment process can also play a role. []

Q4: Beyond hydrophobic treatments, are there other areas where this compound is being investigated?

A4: Yes, recent research has explored the potential of using this compound as a component in biodegradable cationic surfactants. [] These types of surfactants are of interest due to their potential in various applications while being more environmentally friendly.

Q5: What is the significance of this compound in metabolomics studies?

A5: this compound has been identified as a potential biomarker in metabolomics studies, specifically in the context of distinguishing prostate cancer from benign prostatic hyperplasia (BPH) within the PSA gray zone. [] Its presence in serum, alongside other lipid metabolites, showed a correlation with PCa diagnosis. []

Q6: Are there any potential concerns regarding this compound in food products?

A6: While not directly addressed in the provided abstracts, this compound is structurally similar to glycidyl fatty acid esters, which are a concern in edible oils. [, ] These esters can potentially form during the refining process and have been linked to health concerns. Further research would be needed to assess if similar concerns exist for this compound in food applications.

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques have been employed to study this compound. For instance, in its application for hydrophobic treatments, FTIR, SEM, and EDX analyses were used to confirm its presence and interaction with the treated material. [] In metabolomics studies, techniques like LC-MS/MS and NMR are used for identification and quantification of this compound and other metabolites. [, ]

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